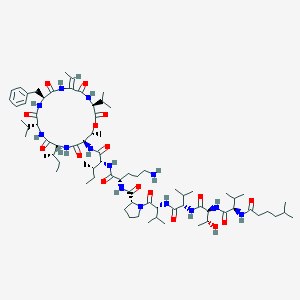

Kahalalide F

Vue d'ensemble

Description

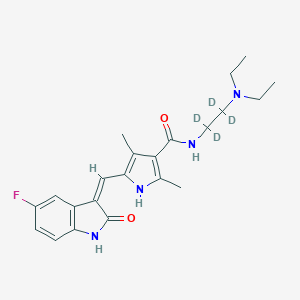

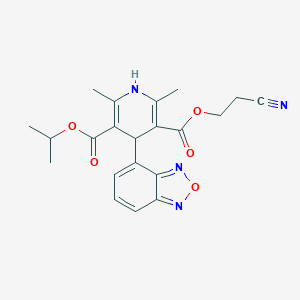

Les kinases dépendantes des cyclines jouent un rôle crucial dans la régulation du cycle cellulaire, et leur dysrégulation est souvent associée au cancer . P-276-00 a montré un potentiel significatif en tant qu'agent anticancéreux en raison de sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose dans diverses lignées cellulaires cancéreuses .

Méthodes De Préparation

La synthèse de P-276-00 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes. L'une des voies de synthèse implique la réaction de la 1-méthyl-4-pipéridinone avec de l'acide acétique saturé en gaz chlorhydrique anhydre pour produire un composé intermédiaire . Cet intermédiaire subit une acylation de Friedel-Craft avec de l'anhydride acétique et de l'éthérate de trifluorure de bore, suivie d'un traitement en conditions basiques dans le dichlorométhane pour donner le produit final . Les méthodes de production industrielle de P-276-00 ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

P-276-00 subit diverses réactions chimiques, impliquant principalement son interaction avec les kinases dépendantes des cyclines. Il agit comme un inhibiteur en se liant aux sites actifs de ces kinases, empêchant ainsi leur interaction avec les cyclines et la phosphorylation subséquente des protéines cibles . Cette inhibition conduit à l'arrêt du cycle cellulaire en phase G1/S et induit l'apoptose . Les réactifs couramment utilisés dans ces réactions comprennent l'anhydride acétique, l'éthérate de trifluorure de bore et le chlorure d'hydrogène anhydre . Les principaux produits formés à partir de ces réactions sont les formes inhibées de CDK1, CDK4 et CDK9, qui sont incapables de promouvoir la progression du cycle cellulaire .

Applications de la recherche scientifique

P-276-00 a été largement étudié pour ses propriétés anticancéreuses. Il a montré une efficacité dans l'inhibition de la prolifération de diverses lignées cellulaires cancéreuses, notamment le cancer du poumon non à petites cellules, le carcinome épidermoïde de la tête et du cou et le myélome multiple . Dans des études précliniques, P-276-00 a démontré la capacité d'induire l'apoptose et de réduire la croissance tumorale dans des modèles xénogreffes . De plus, il a été étudié pour son utilisation potentielle dans des thérapies combinées avec d'autres agents anticancéreux et la radiothérapie . Au-delà de l'oncologie, le rôle de P-276-00 en tant qu'inhibiteur de CDK en fait un outil précieux pour étudier la régulation du cycle cellulaire et le contrôle transcriptionnel dans divers contextes biologiques .

Mécanisme d'action

P-276-00 exerce ses effets en inhibant l'activité des kinases dépendantes des cyclines, en particulier CDK1, CDK4 et CDK9 . En se liant aux sites actifs de ces kinases, P-276-00 empêche leur interaction avec les cyclines, conduisant à l'inhibition de la phosphorylation de protéines régulatrices clés telles que la protéine de rétinoblastome (RB) et les facteurs de transcription E2F . Cette inhibition entraîne l'arrêt du cycle cellulaire en phase G1/S et induit l'apoptose par l'activation de la voie P53 . De plus, P-276-00 s'est avéré réduire l'expression de protéines du microenvironnement tumoral telles que l'interleukine-6 et la protéine de choc thermique 70 .

Applications De Recherche Scientifique

P-276-00 has been extensively studied for its anti-cancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including non-small cell lung cancer, head and neck squamous cell carcinoma, and multiple myeloma . In preclinical studies, P-276-00 has demonstrated the ability to induce apoptosis and reduce tumor growth in xenograft models . Additionally, it has been investigated for its potential use in combination therapies with other anti-cancer agents and radiation . Beyond oncology, P-276-00’s role as a CDK inhibitor makes it a valuable tool for studying cell cycle regulation and transcriptional control in various biological contexts .

Mécanisme D'action

P-276-00 exerts its effects by inhibiting the activity of cyclin-dependent kinases, particularly CDK1, CDK4, and CDK9 . By binding to the active sites of these kinases, P-276-00 prevents their interaction with cyclins, leading to the inhibition of phosphorylation of key regulatory proteins such as retinoblastoma protein (RB) and E2F transcription factors . This inhibition results in cell cycle arrest at the G1/S phase and induces apoptosis through the activation of the P53 pathway . Additionally, P-276-00 has been shown to reduce the expression of tumor microenvironment proteins such as interleukin-6 and heat shock protein 70 .

Comparaison Avec Des Composés Similaires

P-276-00 est similaire à d'autres inhibiteurs de CDK tels que le flavopiridol et la roscovitine, qui ciblent également les kinases dépendantes des cyclines pour induire l'arrêt du cycle cellulaire et l'apoptose . P-276-00 est unique dans son inhibition pan-sélective de CDK1, CDK4 et CDK9, tandis que d'autres inhibiteurs peuvent avoir des profils cibles plus sélectifs ou plus larges . Cette spécificité rend P-276-00 particulièrement efficace dans certains types de cancer où ces kinases sont surexprimées . Des composés similaires comprennent le flavopiridol, la roscovitine et le palbociclib, chacun ayant des profils cibles distincts et des applications cliniques .

Propriétés

IUPAC Name |

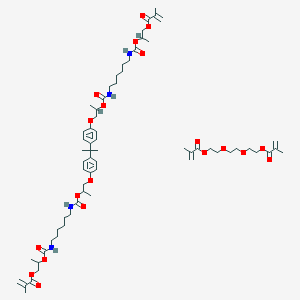

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H124N14O16/c1-20-44(16)59(71(100)88-62-47(19)105-75(104)58(43(14)15)84-63(92)49(22-3)77-65(94)51(37-48-30-24-23-25-31-48)79-67(96)55(40(8)9)81-70(99)60(45(17)21-2)86-73(62)102)85-64(93)50(32-27-35-76)78-66(95)52-33-28-36-89(52)74(103)57(42(12)13)83-69(98)56(41(10)11)82-72(101)61(46(18)90)87-68(97)54(39(6)7)80-53(91)34-26-29-38(4)5/h22-25,30-31,38-47,50-52,54-62,90H,20-21,26-29,32-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-22-/t44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGXNDQKCXNWLO-YUHQQKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)O[C@@H]([C@H](C(=O)N1)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCCN)NC(=O)[C@H]2CCCN2C(=O)[C@@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H124N14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031233 | |

| Record name | Kahalalide F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149204-42-2 | |

| Record name | Kahalalide F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kahalalide F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAHALALIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQD6E2ZXEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)

![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)